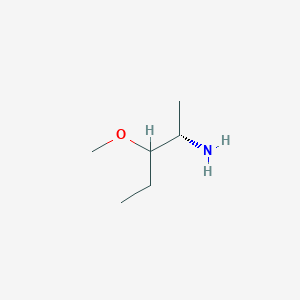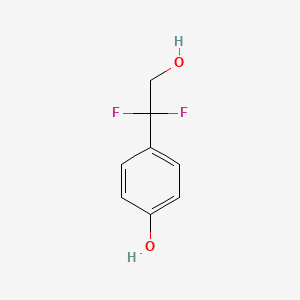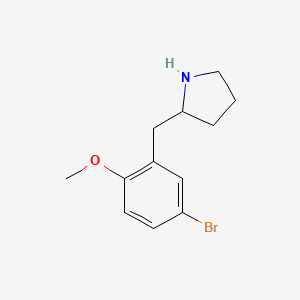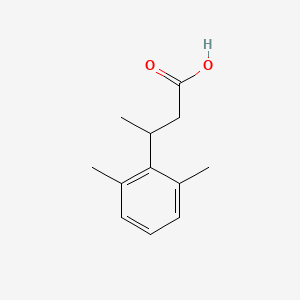
(2S)-3-methoxypentan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-3-Methoxypentan-2-amine is an organic compound with the molecular formula C6H15NO It is a chiral amine, meaning it has a specific spatial arrangement that makes it non-superimposable on its mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-3-methoxypentan-2-amine typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as (S)-3-methoxypentanal.
Reductive Amination: The key step involves reductive amination, where the aldehyde group of (S)-3-methoxypentanal is converted to an amine. This is achieved by reacting the aldehyde with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride or hydrogen gas with a metal catalyst.
Purification: The resulting amine is then purified using techniques such as distillation or chromatography to obtain the desired this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions: (2S)-3-Methoxypentan-2-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles like halides or thiols can be used in the presence of a base.
Major Products:
Oxidation: Imines or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Compounds with different functional groups replacing the methoxy group.
Scientific Research Applications
(2S)-3-Methoxypentan-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects, such as its role in modulating neurotransmitter activity.
Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism by which (2S)-3-methoxypentan-2-amine exerts its effects involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, influencing their activity. The methoxy group may also play a role in modulating the compound’s binding affinity and specificity.
Comparison with Similar Compounds
(2S)-3-Methoxypentan-2-ol: Similar structure but with a hydroxyl group instead of an amine.
(2S)-3-Methoxypentanoic acid: Contains a carboxylic acid group instead of an amine.
(2S)-3-Methoxy-2-methylpentane: Similar backbone but with a methyl group instead of an amine.
Uniqueness: (2S)-3-Methoxypentan-2-amine is unique due to its specific combination of a chiral center, an amine group, and a methoxy group. This combination imparts distinct chemical reactivity and potential biological activity, making it valuable for various applications.
Properties
Molecular Formula |
C6H15NO |
|---|---|
Molecular Weight |
117.19 g/mol |
IUPAC Name |
(2S)-3-methoxypentan-2-amine |
InChI |
InChI=1S/C6H15NO/c1-4-6(8-3)5(2)7/h5-6H,4,7H2,1-3H3/t5-,6?/m0/s1 |
InChI Key |
KJQVGVXJCVLKMK-ZBHICJROSA-N |
Isomeric SMILES |
CCC([C@H](C)N)OC |
Canonical SMILES |
CCC(C(C)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1-(9-Chloro-3,4-dihydro-2h-benzo[b][1,4]dioxepin-7-yl)-N-methylmethanamine](/img/structure/B13601472.png)

![1-[1-(2-Phenylethyl)cyclopentyl]methanamine](/img/structure/B13601486.png)




